N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Microwave-Induced Synthesis in Antimicrobial Applications
A study conducted by Desai, Rajpara, and Joshi (2013) demonstrates the use of fluorobenzamides containing thiazole in the development of antimicrobial analogs. They synthesized new 5-arylidene derivatives bearing a fluorine atom, which showed significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of compounds like N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide in developing effective antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Radioisotope Labeling for Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2018) highlight the synthesis of carbon-11-labeled CK1 inhibitors for imaging of Alzheimer's disease. This research indicates the potential of benzothiazole derivatives in creating radiotracers for positron emission tomography (PET), providing valuable tools for the early detection and study of Alzheimer's disease (Gao, Wang, & Zheng, 2018).
Antitumor Properties in Benzothiazole Derivatives
Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Their findings demonstrate the potent cytotoxic properties of these compounds in specific cancer cell lines, suggesting the potential of this compound in cancer research and therapy (Hutchinson et al., 2001).
Corrosion Inhibition in Industrial Applications
Hu et al. (2016) conducted experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. This research indicates the effectiveness of such compounds in protecting industrial materials from corrosion, which is crucial in maintaining the integrity of structures and machinery (Hu et al., 2016).
Mechanism of Action
The mechanism of action of this compound is not specified in the available sources.
Safety and Hazards
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S/c1-21-15-11(19)7-10(18)8-14(15)25-17(21)20-16(22)9-4-5-12(23-2)13(6-9)24-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUODJNJSAWLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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